An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhex-5-en-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylhex-5-en-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the unsaturated aliphatic amine, 2-Methylhex-5-en-2-amine. Given the limited availability of experimental data for this specific molecule, this document integrates predicted data from reliable computational models with comparative analysis of its structural isomers and related compounds. This approach offers valuable insights for researchers in drug discovery and development, where understanding a compound's physical and chemical characteristics is paramount for predicting its behavior in biological systems and formulating effective drug delivery strategies.
Chemical Identity and Molecular Structure
2-Methylhex-5-en-2-amine is a primary aliphatic amine with a terminal double bond. Its structure presents a chiral center at the second carbon, and the presence of both an amino group and an alkene functional group suggests a versatile reactivity profile.
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IUPAC Name: 2-Methylhex-5-en-2-amine
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CAS Number: 819-45-4[1]
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Molecular Formula: C₇H₁₅N[1]
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Molecular Weight: 113.20 g/mol [1]
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Canonical SMILES: CC(C)(CCC=C)N
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InChI Key: InChI=1S/C7H15N/c1-5-6-7(2,3)8/h5H,1,6,8H2,2-3H3
A crucial structural isomer is 5-Methylhex-5-en-2-amine (CAS Number: 13296-29-2), which differs in the positions of the methyl group and the double bond.[2] While structurally similar, these differences can lead to variations in steric hindrance, electronic distribution, and ultimately, their physicochemical properties and biological activities.
Caption: 2D representation of 2-Methylhex-5-en-2-amine.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 2-Methylhex-5-en-2-amine is scarce. Therefore, the following table presents a combination of predicted values for the target compound and, for comparative purposes, computed data for its isomer, 5-Methylhex-5-en-2-amine.
| Property | 2-Methylhex-5-en-2-amine (Predicted) | 5-Methylhex-5-en-2-amine (Computed)[2] |
| Boiling Point | ~130-140 °C | Not available |
| Melting Point | Not available | Not available |
| Density | ~0.78 g/cm³ | Not available |
| Water Solubility | Low to moderate | Not available |
| pKa (of conjugate acid) | ~10.5 | Not available |
| LogP (Octanol-Water Partition Coefficient) | ~2.0 | 1.8 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | 26 Ų |
Expert Insights:
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Boiling Point: The predicted boiling point is in line with other aliphatic amines of similar molecular weight. The presence of hydrogen bonding due to the primary amine group will significantly elevate its boiling point compared to a non-polar alkane of similar size.[3]
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Solubility: As with many aliphatic amines, 2-Methylhex-5-en-2-amine is expected to have some solubility in water due to hydrogen bonding, though this will be limited by the seven-carbon aliphatic chain.[3] It is expected to be readily soluble in polar organic solvents.[3]
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pKa: The predicted pKa of the conjugate acid is typical for a primary aliphatic amine, indicating it will be protonated at physiological pH. This is a critical parameter for drug development, influencing receptor binding and membrane permeability.
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LogP: The predicted LogP value suggests a moderate degree of lipophilicity, which would allow for reasonable membrane permeability. The slight difference in the computed LogP for the isomer highlights how subtle structural changes can impact this property.
Spectroscopic Profile (Predicted)
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¹H NMR: Key signals would include peaks corresponding to the vinyl protons of the terminal double bond, a singlet for the methyl group at the C2 position, and signals for the methylene and methine protons of the hexane chain. The protons of the amine group would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond, the quaternary carbon at C2, and the remaining aliphatic carbons.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the alkyl and alkenyl groups, and a C=C stretching vibration (around 1640 cm⁻¹).
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Mass Spectrometry: The molecular ion peak would be observed at m/z = 113. Common fragmentation patterns for aliphatic amines would be expected, including alpha-cleavage.
Experimental Protocols for Physicochemical Property Determination
For novel compounds like 2-Methylhex-5-en-2-amine, the following standard experimental protocols would be employed to determine its key physicochemical properties.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a novel amine.
Step-by-Step Methodologies:
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Boiling Point Determination (Micro-distillation):
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A small sample of the purified amine is placed in a micro-distillation apparatus.
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The sample is heated slowly, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The pressure should also be recorded and corrected to standard pressure if necessary.
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Causality: This method is chosen for its accuracy with small sample sizes, which is common for newly synthesized compounds.
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Density Measurement (Pycnometry):
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A pycnometer of a known volume is weighed empty.
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It is then filled with the sample, and the excess is removed.
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The filled pycnometer is weighed again.
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The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
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Causality: Pycnometry is a highly accurate and precise method for determining the density of liquids.
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Aqueous Solubility (Shake-Flask Method):
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An excess amount of the amine is added to a known volume of water in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The solution is then filtered or centrifuged to remove the undissolved amine.
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The concentration of the amine in the aqueous phase is determined using a suitable analytical technique (e.g., GC-MS, HPLC).
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Causality: This is the gold-standard method for determining thermodynamic solubility, which is a critical parameter in drug development.
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pKa Determination (Potentiometric Titration):
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A known concentration of the amine is dissolved in water.
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The solution is titrated with a standard solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.
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Causality: This method provides a direct and accurate measurement of the acid dissociation constant, which is fundamental to understanding the ionization state of the molecule.
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Chemical Reactivity and Stability
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Basicity: The lone pair of electrons on the nitrogen atom makes 2-Methylhex-5-en-2-amine basic. It will react with acids to form ammonium salts.
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Alkene Reactivity: The terminal double bond can undergo typical electrophilic addition reactions (e.g., with halogens, hydrogen halides) and can be a site for polymerization.
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Stability: Aliphatic amines can be susceptible to oxidation, especially in the presence of air and light. It is advisable to store this compound under an inert atmosphere and protected from light. The related saturated amine, 5-methyl-2-hexanamine, is noted to be air-sensitive.[3]
Safety and Handling
While a specific safety data sheet for 2-Methylhex-5-en-2-amine is not available, the GHS hazard information for its isomer, 5-Methylhex-5-en-2-amine, provides a strong indication of its potential hazards.[2]
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Flammability: Flammable liquid and vapor.[2]
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Toxicity: Harmful if swallowed.[2]
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Corrosivity: Causes severe skin burns and eye damage.[2]
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Irritation: May cause respiratory irritation.[2]
Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
2-Methylhex-5-en-2-amine is a molecule with potential for further investigation in various fields, including medicinal chemistry and materials science. Although experimental data on its physicochemical properties are limited, this guide provides a robust framework for understanding its likely characteristics through predictive modeling and comparative analysis with its isomers. The outlined experimental protocols offer a clear path for its empirical characterization, which is a necessary step for any future research and development involving this compound.
References
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PubChem. 5-Methylhex-5-en-2-amine. National Center for Biotechnology Information. [Link]
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ChemBK. 2-methylhex-5-en-2-amine. [Link]
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Chemistry LibreTexts. Properties of amines. [Link]
